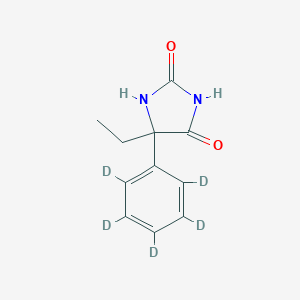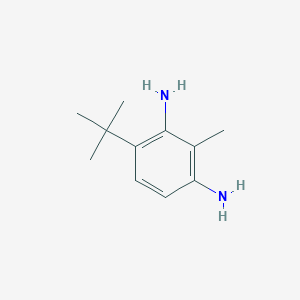
1,3-Benzenediamine, 4-(1,1-dimethylethyl)-2(or 6)-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 4-(1,1-dimethylethyl)-2(or 6)-methyl-, also known as 2,6-di-tert-butyl-4-methylphenylenediamine (DBMPDA), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBMPDA is a versatile compound that has been used in various fields, including organic chemistry, materials science, and biomedical research. In
Mecanismo De Acción
The mechanism of action of DBMPDA is related to its ability to act as a radical scavenger and antioxidant. DBMPDA can react with free radicals and other reactive species, such as peroxides and hydroperoxides, to form stable products and prevent further oxidation reactions. DBMPDA can also inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. In addition, DBMPDA can modulate the activity of enzymes involved in inflammation and cell signaling pathways, which can reduce inflammation and improve cell function.
Efectos Bioquímicos Y Fisiológicos
DBMPDA has been shown to have various biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and cytoprotective effects. DBMPDA can scavenge free radicals and reduce oxidative stress in cells, which can protect cells from damage and improve their function. DBMPDA can also reduce inflammation by modulating the activity of enzymes involved in inflammation and cell signaling pathways. In addition, DBMPDA can protect cells from apoptosis and necrosis by inhibiting the production of ROS and other reactive species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBMPDA has several advantages for lab experiments, such as its stability, solubility, and low toxicity. DBMPDA is stable under normal laboratory conditions and can be easily dissolved in common organic solvents. DBMPDA is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or organisms. However, DBMPDA has some limitations for lab experiments, such as its high cost and limited availability. DBMPDA is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, DBMPDA is not widely available from commercial sources, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on DBMPDA, such as its potential applications in drug discovery, materials science, and environmental remediation. DBMPDA has been shown to have potential applications as an antioxidant and anti-inflammatory agent, which can be further explored for the development of new drugs for various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. DBMPDA can also be used as a stabilizer for polymers and materials, which can improve their properties and durability. In addition, DBMPDA can be used for environmental remediation, such as the removal of pollutants from water and air. Further research on the synthesis, properties, and applications of DBMPDA can lead to new discoveries and innovations in various fields.
Conclusion:
In conclusion, DBMPDA is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBMPDA has been used in various fields, including organic chemistry, materials science, and biomedical research. DBMPDA has been shown to have potential applications as an antioxidant and anti-inflammatory agent, which can protect cells from oxidative stress and reduce inflammation. DBMPDA has several advantages for lab experiments, such as its stability, solubility, and low toxicity, but also has some limitations, such as its high cost and limited availability. Future research on DBMPDA can lead to new discoveries and innovations in various fields.
Métodos De Síntesis
DBMPDA can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl isocyanate, followed by reaction with tert-butylamine to yield DBMPDA. The yield of DBMPDA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
DBMPDA has been widely used in scientific research due to its unique properties, such as its ability to act as a radical scavenger and antioxidant. DBMPDA has been shown to have potential applications in various fields, including organic synthesis, polymer chemistry, and biomedical research. In organic synthesis, DBMPDA can be used as a stabilizer for radical intermediates, which can improve the yield and selectivity of the reaction. In polymer chemistry, DBMPDA can be used as a stabilizer for polyolefins, which can improve their thermal stability and mechanical properties. In biomedical research, DBMPDA has been shown to have potential applications as an antioxidant and anti-inflammatory agent, which can protect cells from oxidative stress and reduce inflammation.
Propiedades
Número CAS |
103490-03-5 |
|---|---|
Nombre del producto |
1,3-Benzenediamine, 4-(1,1-dimethylethyl)-2(or 6)-methyl- |
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-tert-butyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-9(12)6-5-8(10(7)13)11(2,3)4/h5-6H,12-13H2,1-4H3 |
Clave InChI |
DVPHIKHMYFQLKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1N)C(C)(C)C)N |
SMILES canónico |
CC1=C(C=CC(=C1N)C(C)(C)C)N |
Otros números CAS |
103697-96-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




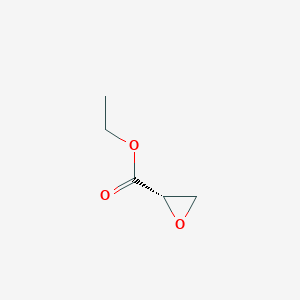
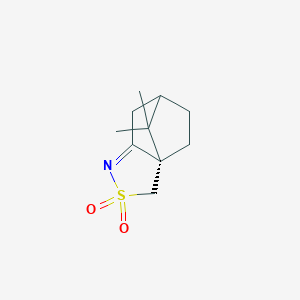
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

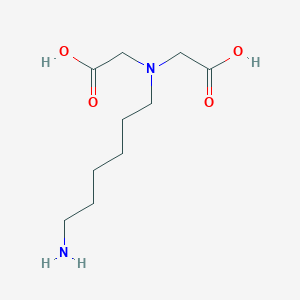
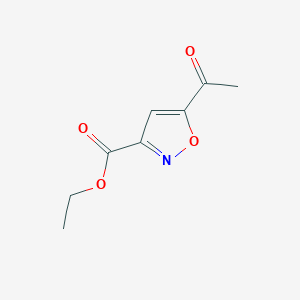

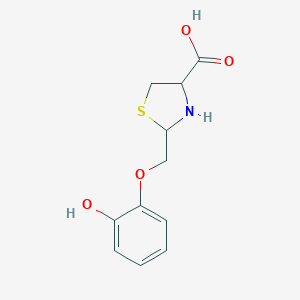
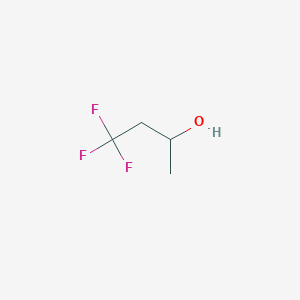
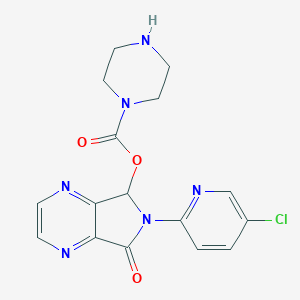

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
